2-(2-Bromophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one
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Overview
Description
2-(2-Bromophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one is an organic compound that features a bromophenyl group and a hydroxypiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 3-hydroxypiperidine.
Formation of Intermediate: The 2-bromobenzaldehyde undergoes a condensation reaction with 3-hydroxypiperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: 2-(2-Bromophenyl)-1-(3-oxopiperidin-1-yl)ethanone.
Reduction: 2-Phenyl-1-(3-hydroxypiperidin-1-yl)ethanone.
Substitution: 2-(2-Aminophenyl)-1-(3-hydroxypiperidin-1-yl)ethanone.
Scientific Research Applications
2-(2-Bromophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic residues in proteins, while the hydroxypiperidinyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethanone
- 2-(2-Fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethanone
- 2-(2-Iodophenyl)-1-(3-hydroxypiperidin-1-yl)ethanone
Uniqueness
2-(2-Bromophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can influence the compound’s reactivity and interactions with biological targets, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
2-(2-bromophenyl)-1-(3-hydroxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-6-2-1-4-10(12)8-13(17)15-7-3-5-11(16)9-15/h1-2,4,6,11,16H,3,5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWHQTGOMPUWAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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